2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxo-octahydro-cyclohepta-thieno-pyrimidinyl core, and an o-tolyl acetamide moiety
Preparation Methods
The synthesis of 2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core. The reaction typically requires a base catalyst and an appropriate solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the thieno[2,3-d]pyrimidine core.
Formation of the Dioxo-Octahydro-Cyclohepta Moiety: This step involves the oxidation of specific functional groups to form the dioxo-octahydro-cyclohepta moiety.
Attachment of the o-Tolyl Acetamide Group: The final step involves the acylation of the intermediate compound with o-tolyl acetamide under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo-octahydro-cyclohepta moiety, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation: The compound can undergo further acylation reactions at the amide group, leading to the formation of more complex derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acylating agents (e.g., acyl chlorides).
Scientific Research Applications
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: The compound is used in studies to understand its effects on cellular processes, such as signal transduction, gene expression, and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 10A (PDE10A), by binding to their active sites and preventing their normal function . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cyclic nucleotide metabolism and neuronal signal transduction .
Comparison with Similar Compounds
2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide can be compared with other similar compounds, such as:
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound shares a similar core structure but lacks the chlorophenyl and o-tolyl acetamide groups.
Thieno[3,4-d]pyrimidin-4(3H)-thione: This compound has a thione group instead of the dioxo-octahydro-cyclohepta moiety and exhibits different chemical properties and biological activities.
Benzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have a benzo group instead of the cyclohepta moiety and are studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific structural features and its potential as a multi-targeted therapeutic agent with applications in various fields of scientific research.
Properties
Molecular Formula |
C26H24ClN3O3S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O3S/c1-16-7-5-6-9-20(16)28-22(31)15-29-25-23(19-8-3-2-4-10-21(19)34-25)24(32)30(26(29)33)18-13-11-17(27)12-14-18/h5-7,9,11-14H,2-4,8,10,15H2,1H3,(H,28,31) |
InChI Key |
BIMQLRQYOWKMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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